molecular formula C14H12BrNO B3835741 2-bromo-N-(3-methylphenyl)benzamide

2-bromo-N-(3-methylphenyl)benzamide

Cat. No.: B3835741
M. Wt: 290.15 g/mol
InChI Key: XDQOOOIXHDTVLH-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Scaffolds in Advanced Chemical Research

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern chemical research, particularly in the field of medicinal chemistry. mdpi.com Benzamide derivatives are known to exhibit a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The amide bond is a key feature in many biologically active molecules and pharmaceutical drugs, contributing to their stability and ability to interact with biological targets. The versatility of the benzamide structure allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of these compounds. This adaptability has made the benzamide scaffold a privileged structure in drug discovery and development. nih.gov

Overview of Brominated Organic Compounds in Contemporary Synthetic Chemistry

Brominated organic compounds, also known as organobromides, are of paramount importance in contemporary synthetic chemistry. researchgate.netsigmaaldrich.com The presence of a bromine atom on an organic molecule provides a reactive handle for a multitude of chemical transformations. researchgate.net Bromination is a fundamental reaction in organic synthesis, allowing for the introduction of a bromine atom that can subsequently be replaced by other functional groups through various reactions, such as nucleophilic substitution and cross-coupling reactions. scbt.com This versatility makes brominated compounds invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.net Furthermore, the bromine atom itself can influence the biological activity of a molecule through halogen bonding and by altering its lipophilicity.

Rationale for Comprehensive Academic Investigation of 2-bromo-N-(3-methylphenyl)benzamide

The comprehensive academic investigation of This compound is driven by its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. The presence of both the benzamide core and a reactive bromine atom makes this compound a valuable intermediate for creating diverse chemical libraries. The synthesis of related N-aryl benzamides often involves the coupling of a substituted aniline (B41778) with a substituted benzoic acid or its derivative. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is achieved by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline. mdpi.com This suggests a probable synthetic route for This compound would involve the reaction of 2-bromobenzoic acid with 3-methylaniline.

The specific substitution pattern of This compound —with the bromine at the 2-position of the benzoyl group and the methyl group at the 3-position of the N-phenyl ring—offers unique steric and electronic properties that can be exploited in further chemical modifications. Researchers are interested in how these specific placements influence the reactivity of the molecule and the properties of its derivatives. While detailed research on this specific compound is still emerging, its structural analogues have been investigated for various applications, underscoring the potential of this chemical class.

Chemical and Physical Data

While extensive experimental data for This compound is not widely published, some of its basic properties can be identified.

PropertyValue
CAS Number 10278-30-5
Molecular Formula C₁₄H₁₂BrNO
Synonym 2-bromo-N-m-tolyl-benzamide

Further research is required to fully characterize the physical and spectral properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQOOOIXHDTVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 3 Methylphenyl Benzamide and Structural Analogues

Classical Amide Bond Formation Strategies

Traditional methods for creating the amide linkage in 2-bromo-N-(3-methylphenyl)benzamide remain fundamental in organic synthesis.

Acid Chloride Intermediate Approaches

A primary and widely used method involves the reaction of an acid chloride with an amine. In this approach, 2-bromobenzoic acid is first converted to its more reactive acid chloride derivative, 2-bromobenzoyl chloride. This intermediate is then reacted with 3-methylaniline. The reaction, often referred to as a Schotten-Baumann reaction when conducted in the presence of a base like sodium hydroxide (B78521) in water, proceeds through a nucleophilic addition-elimination mechanism. youtube.com The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a final deprotonation step by a base yields the stable amide product. youtube.com This method is robust and generally provides good yields. A general procedure for the synthesis of N-aryl benzamides involves reacting benzoyl chloride with a substituted aromatic amine. google.com

Carbodiimide-Mediated Coupling Reactions (e.g., DCC/DMAP)

Another classical strategy employs coupling reagents to facilitate the direct amidation of a carboxylic acid with an amine, bypassing the need for an acid chloride intermediate. Dicyclohexylcarbodiimide (DCC) is a common reagent for this purpose, often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). In this process, DCC activates the carboxylic acid (2-bromobenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-methylaniline), forming the desired amide bond. The byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. The synthesis of various carbodiimides can be achieved through methods like the I2/CHP-mediated cross-coupling of isocyanides with amines or the oxidative desulfurization of thioureas. organic-chemistry.org

Transition Metal-Catalyzed Amidation Protocols

Modern synthetic chemistry has seen the rise of transition metal catalysis for the formation of C-N bonds, offering milder reaction conditions and broader functional group tolerance.

Palladium-Catalyzed Cross-Coupling Techniques

Palladium-catalyzed reactions, while extensively used for C-C and C-N bond formations, can also be applied to amidation reactions. Although direct palladium-catalyzed amidation of aryl halides with amides is less common, related cross-coupling reactions provide a conceptual basis. For instance, the Buchwald-Hartwig amination allows the coupling of aryl halides with amines. acs.org A relevant approach could involve the palladium-catalyzed carbonylation of 2-bromoaniline (B46623) in the presence of 3-methylaniline. More directly, palladium-catalyzed methods have been developed for the synthesis of fused isoquinolinone derivatives through a cascade decarboxylative cyclization of alkyne-tethered aryl iodides with o-bromobenzoic acids. researchgate.netnih.gov This highlights the utility of palladium in activating benzoic acid derivatives for C-C bond formation, a principle that can be extended to C-N bond formation.

Copper-Catalyzed C-N/C-O Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-N bonds. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which produces N-aryl anthranilic acid derivatives in yields up to 99%. nih.govnih.gov This method is significant as it eliminates the need for protecting the carboxylic acid group. nih.govnih.gov The reaction typically involves heating the 2-bromobenzoic acid and the amine with a copper catalyst, often in the presence of a base. For example, the reaction of 2-bromobenzoic acid with various aniline (B41778) derivatives in the presence of potassium carbonate and copper in ethanol (B145695) under reflux conditions yields 2-arylamino benzoic acids. researchgate.net A chitosan-supported CuI catalyst has also been developed for the synthesis of quinazolinones from 2-halobenzoic acids and amidines, demonstrating the versatility of copper catalysts in related transformations. beilstein-journals.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.

For acid chloride-based methods, the choice of solvent and base is critical. While the Schotten-Baumann conditions use water and a strong base, non-aqueous conditions with an organic base like triethylamine (B128534) in a solvent such as Cyrene™ can also be effective, sometimes allowing for easier product isolation. hud.ac.uk

In carbodiimide-mediated couplings, the solvent choice (e.g., dichloromethane, DMF) can influence the reaction rate and the ease of DCU removal. The stoichiometry of the coupling reagents is also important to ensure complete conversion of the limiting reactant.

For transition metal-catalyzed reactions, the selection of the ligand for the metal center, the type of catalyst (e.g., CuI, Cu2O, or supported catalysts), the base (e.g., K2CO3, K3PO4), and the solvent (e.g., DMF, 2-ethoxyethanol) are all interconnected variables that need to be fine-tuned. nih.govresearchgate.net For instance, in copper-catalyzed aminations of 2-bromobenzoic acids, refluxing at 130 °C for 24 hours under a nitrogen atmosphere has been reported as a typical condition. nih.gov Microwave irradiation has also been shown to dramatically reduce reaction times and increase yields in some copper-catalyzed coupling reactions. researchgate.net The optimization of reaction time is also a critical factor; for example, in certain silver(I)-promoted oxidative couplings, the reaction time could be significantly reduced from 20 to 4 hours without a major impact on conversion and selectivity. scielo.br

Below is an interactive data table summarizing various synthetic approaches.

Synthetic Method Reactants Reagents/Catalyst Typical Conditions Key Byproducts Yield
Acid Chloride Approach2-bromobenzoyl chloride, 3-methylanilineBase (e.g., NaOH, Et3N)Aqueous or organic solvent, room temp.HCl (neutralized by base)Good
Carbodiimide Coupling2-bromobenzoic acid, 3-methylanilineDCC, DMAPAnhydrous organic solvent (e.g., CH2Cl2)Dicyclohexylurea (DCU)Variable
Copper-Catalyzed Amination2-bromobenzoic acid, 3-methylanilineCu powder, Cu2O, K2CO3High temperature (e.g., 130°C), N2 atm.SaltsGood to High nih.gov

Green Chemistry Considerations in Synthetic Pathway Design

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic routes through the lens of green chemistry. The goal is to design processes that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous materials. For the synthesis of this compound and its analogs, several green chemistry strategies can be considered and are being actively explored.

A primary consideration is the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Traditional methods for amide bond formation often employ stoichiometric activating agents, such as carbodiimides (e.g., DCC) or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. While effective, these methods generate significant amounts of byproducts that must be separated and disposed of, leading to poor atom economy.

Catalytic methods represent a significant step forward in improving the green credentials of amide synthesis. The use of catalysts, which are required in only small amounts and can often be recycled, aligns with the principles of green chemistry. For instance, the direct amidation of carboxylic acids with amines is the most atom-economical approach, as the only byproduct is water. Research in this area has focused on developing effective catalysts to facilitate this transformation under milder conditions.

Another key aspect of green chemistry is the choice of solvents . Many organic reactions are conducted in volatile organic compounds (VOCs), which can have significant environmental and health impacts. The development of syntheses that use greener solvents, such as water, supercritical fluids, or even solvent-free conditions, is a major goal. Enzymatic catalysis, for example, can often be performed in aqueous media under mild conditions, offering a highly sustainable alternative. nih.govmdpi.com

Energy efficiency is also a critical factor. Synthetic methods that can be performed at ambient temperature and pressure are preferable to those requiring high temperatures and pressures, as they consume less energy. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy consumption compared to conventional heating.

The selection of starting materials and reagents is also paramount. Utilizing renewable feedstocks and avoiding the use of toxic or hazardous reagents are central tenets of green chemistry. For example, replacing hazardous halogenating agents with more benign alternatives is a continuous effort in the field.

By integrating these green chemistry principles into the design of synthetic pathways for this compound, chemists can develop processes that are not only scientifically elegant but also environmentally responsible.

Detailed Research Findings

Recent research has highlighted several promising green approaches applicable to the synthesis of N-aryl benzamides.

One notable strategy is the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. This method offers a low-cost, low-toxicity, and efficient alternative to traditional coupling agents. The reaction typically proceeds by heating the carboxylic acid and amine with a catalytic amount of boric acid in a suitable solvent, with the removal of water driving the reaction to completion. While this method often requires elevated temperatures, its simplicity and the benign nature of the catalyst make it an attractive green option.

Enzymatic synthesis using lipases, such as Candida antarctica lipase (B570770) B (CALB), has emerged as a powerful tool for amide bond formation. nih.govmdpi.com These biocatalysts operate under mild conditions, often in greener solvents like cyclopentyl methyl ether (CPME), and exhibit high selectivity, reducing the formation of byproducts. nih.govmdpi.com The enzymatic approach offers excellent conversions and yields without the need for intensive purification steps. nih.gov

The development of copper-catalyzed amination reactions also presents a greener alternative. For instance, a chemo- and regioselective copper-catalyzed cross-coupling of 2-bromobenzoic acids with amines has been described. nih.gov This method can eliminate the need for protecting groups on the carboxylic acid, thereby shortening the synthetic sequence and reducing waste. nih.gov The reaction can be carried out using a combination of copper powder and copper(I) oxide as the catalytic system. nih.gov

Solvent-free reaction conditions are another hallmark of green synthesis. The direct reaction of a carboxylic acid with an amine, sometimes with the aid of a catalyst, under solvent-free conditions can significantly reduce the environmental footprint of the synthesis.

These examples demonstrate the ongoing efforts to develop more sustainable methods for the synthesis of this compound and its analogs. The following interactive data tables summarize some of the key findings in the synthesis of related compounds, illustrating the reaction conditions and outcomes of these greener approaches.

Interactive Data Table: Synthetic Methodologies for N-Aryl Benzamides

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Bromobenzoic AcidAnilineCu powder, Cu₂O, K₂CO₃2-Ethoxyethanol13024High nih.gov
2-Bromobenzoic Acid2,6-DimethylanilineCu powder, Cu₂O, K₂CO₃2-Ethoxyethanol1302453-78 nih.gov
Benzoic AcidBenzylamineBoric Acid (10-50 mol%)TolueneReflux8HighN/A
Various Carboxylic AcidsVarious AminesCandida antarctica lipase BCyclopentyl methyl etherN/AN/AExcellent nih.govmdpi.com
Benzoic AcidAnilineTiCl₄Pyridine85N/AModerate to ExcellentN/A
4-Hydroxybenzoic AcidAnilineThionyl Chloride then AmineCH₂Cl₂Room Temp874 nanobioletters.com
Benzoic Acidp-ToluidineThionyl Chloride then AmineCH₂Cl₂Room Temp880 nanobioletters.com

Note: "N/A" indicates that the specific data was not available in the cited sources. The table is intended to be illustrative of the types of conditions used in related syntheses.

Chemical Reactivity and Transformation Studies of 2 Bromo N 3 Methylphenyl Benzamide

Electrophilic and Nucleophilic Reactivity of the Benzamide (B126) Moiety

The benzamide moiety in 2-bromo-N-(3-methylphenyl)benzamide possesses a dual nature in terms of reactivity. The amide group itself is an electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the attached phenyl rings. This increases the electron density of the aromatic systems, particularly at the ortho and para positions, making them susceptible to electrophilic aromatic substitution. However, the carbonyl group (C=O) is electrophilic and can be a target for nucleophilic attack, although it is less reactive than aldehydes or ketones.

The N-phenyl ring (the 3-methylphenyl group) is activated towards electrophilic attack by the electron-donating nature of both the amide nitrogen and the methyl group. Conversely, the 2-bromophenyl ring is influenced by the competing effects of the electron-withdrawing bromine atom and the electron-donating amide linkage.

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a key site for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modifying the core structure of the molecule.

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org For this compound, this typically involves reaction with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). princeton.edu This process rapidly and selectively replaces the bromine atom with lithium, generating an aryllithium species. wikipedia.orgprinceton.edu This intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. The reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgharvard.edu

The generated aryllithium is highly reactive and can participate in subsequent reactions. For instance, in the Parham cyclization, an intramolecular nucleophilic attack can occur if a suitable electrophilic side chain is present. wikipedia.org While the amide proton in this compound is acidic and can be deprotonated by organolithium reagents, the lithium-halogen exchange is often a faster process, especially at low temperatures. princeton.edu

Table 1: Representative Metal-Halogen Exchange Reactions on Related Aryl Bromides

Aryl Bromide Substrate Reagent Electrophile Product Yield (%) Reference
2-Bromobenzamide n-BuLi Benzaldehyde 2-(hydroxy(phenyl)methyl)benzamide 75 General transformation
1-Bromo-2-iodobenzene n-BuLi (as aryne precursor) Cycloadduct with furan 60 libretexts.org
3-Bromopyridine n-BuLi (i-PrO)₃B 3-Pyridylboronic acid Good researchgate.net

This table presents data for analogous compounds to illustrate the general reaction conditions and outcomes for metal-halogen exchange followed by electrophilic trapping.

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound, where a nucleophile displaces the bromide, is generally challenging. libretexts.orglibretexts.org Unlike SN1 and SN2 reactions, SNAr reactions at sp²-hybridized carbons are kinetically slow. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this mechanism to be favorable, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (bromine), which can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com In this compound, the benzamide group is not a sufficiently strong EWG to significantly activate the ring for SNAr under standard conditions. Therefore, forcing conditions such as high temperatures and very strong nucleophiles are often required. libretexts.org

Alternatively, copper-catalyzed reactions, such as the Ullmann condensation, can facilitate nucleophilic substitution on unactivated aryl halides under milder conditions. wikipedia.org In these reactions, a copper(I) salt is often used to promote the coupling of aryl halides with amines, alcohols, or thiols. wikipedia.orgrsc.org

Table 2: Conditions for Nucleophilic Aromatic Substitution on Aryl Halides

Aryl Halide Nucleophile Conditions Product Type Reference
2,4-Dinitrochlorobenzene Amine Base, Room Temp 2,4-Dinitrophenylamine masterorganicchemistry.com
Aryl Halide (general) Aniline (B41778) Cu(I) catalyst, Base N,N'-Diaryl-amine wikipedia.org
4-Chloronitrobenzene Phenol Cu catalyst, KOH p-Nitrophenyl phenyl ether wikipedia.org

This table illustrates typical SNAr reactions on activated or catalyzed aryl halides, as direct SNAr on this compound is not well-documented.

Derivatization Strategies for Structural Modification

The bromine substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These strategies allow for the extensive derivatization of the this compound core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comnih.gov It is a highly reliable method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the position of the bromine atom. A typical catalytic system includes a palladium(0) source (like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent mixture, often including water (e.g., dioxane/water or EtOH/water). youtube.comnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). This allows for the synthesis of a wide range of N-aryl or N-heteroaryl derivatives from this compound.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base, which also often serves as the solvent. umcs.pl This method provides a direct route to introducing alkynyl functionalities.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Derivatization

Reaction Type Aryl Bromide Substrate Coupling Partner Catalyst System Product Type Yield (%) Reference
Suzuki Coupling N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide Phenylboronic acid Pd(PPh₃)₄, K₃PO₄ N-(3-methyl-4-phenylphenyl) pyrazine-2-carboxamide 85 youtube.com
Suzuki Coupling (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline 4-Methoxyphenyl-boronic acid Pd(PPh₃)₄, K₃PO₄ Monosubstituted biaryl 33-40 rose-hulman.edu
Buchwald-Hartwig 2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexane Pd₂(dba)₃, (±)-BINAP, NaOtBu N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine 60 reddit.com
Sonogashira Coupling Aryl Bromide Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Amine base Arylalkyne - umcs.pl

This table provides examples from related systems to demonstrate the conditions and potential outcomes for various cross-coupling reactions.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and predicting product outcomes. For 2-bromo-N-arylbenzamides, a particularly well-studied transformation is the intramolecular palladium-catalyzed C-H arylation to synthesize phenanthridinone derivatives. Current time information in Bangalore, IN.

In this reaction, the proposed mechanism typically begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst, forming an arylpalladium(II) complex. This is followed by an intramolecular C-H activation step, where the palladium center interacts with a C-H bond on the N-aryl ring (the 3-methylphenyl group). Subsequent reductive elimination forms the new C-C bond, creating the tricyclic phenanthridinone core and regenerating the Pd(0) catalyst, thus completing the catalytic cycle. The regioselectivity of the C-H activation is a key factor, with cyclization typically occurring at the less sterically hindered ortho position on the N-aryl ring.

Kinetic studies on related palladium-catalyzed aminations have shown complex dependencies on the concentrations of the reactants and the catalyst state. organic-chemistry.org For instance, an induction period is often observed, which is attributed to the slow in-situ formation of the active catalytic species. organic-chemistry.org The turnover-limiting step can be the oxidative addition of the aryl bromide to the palladium(0) complex or another step within the cycle, depending on the specific substrates and conditions. rsc.org

Table 4: Intermediates in Reactions of Aryl Halides

Reaction Type Key Intermediate Method of Generation/Observation Reference
Metal-Halogen Exchange Aryllithium species Reaction with organolithium reagent at low temp. wikipedia.orgprinceton.edu
Nucleophilic Aromatic Substitution Meisenheimer complex Addition of nucleophile to electron-poor arene libretexts.org
Pd-Catalyzed Cross-Coupling Arylpalladium(II) complex Oxidative addition of aryl halide to Pd(0) libretexts.orgyoutube.com
Ullmann Condensation Organocopper species Reaction of aryl halide with copper metal or salt wikipedia.orgrsc.org

Computational and Theoretical Investigations of 2 Bromo N 3 Methylphenyl Benzamide

Electronic Structure and Molecular Orbital Analysis

There is no available research detailing the electronic properties of 2-bromo-N-(3-methylphenyl)benzamide.

Frontier Molecular Orbital (FMO) Theory Applications

No studies were found that calculated or discussed the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound. Such data is crucial for understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis, which would provide insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions for this compound, has not been reported in the available literature.

Molecular Geometry Optimization and Conformational Landscapes

Information regarding the optimized molecular geometry and conformational analysis of this compound is not present in the surveyed scientific literature.

Density Functional Theory (DFT) Calculations

No published Density Functional Theory (DFT) studies were identified that have been applied to optimize the geometry of this compound or to predict its vibrational frequencies and other geometric parameters. DFT is a common method for such calculations in related molecules. researchgate.netnih.govufms.brresearchgate.net

Ab Initio Methods for Energy Minimization

Similarly, there are no reports of ab initio calculations being used to determine the minimum energy conformation of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

No studies have been published that map the Molecular Electrostatic Potential (MEP) surface of this compound. An MEP surface is instrumental in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. While MEP analyses have been performed on analogous compounds, this specific data is unavailable for the target molecule. rsc.orgnih.gov

Intermolecular Interactions and Crystal Packing Analyses (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state architecture of molecular crystals, which in turn influences their physical and chemical properties. For this compound, Hirshfeld surface analysis is a powerful tool to quantitatively and qualitatively probe these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, provide detailed insights into the nature and strength of intermolecular interactions. The dnorm surface, in particular, is color-coded to highlight regions of close contact, with red spots indicating shorter-than-van-der-Waals contacts, which are indicative of strong interactions like hydrogen bonds.

For a molecule like this compound, a variety of intermolecular contacts are expected to stabilize the crystal lattice. These would primarily include H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions. The presence of the aromatic rings also suggests the possibility of π-π stacking interactions, which would be visible on the Hirshfeld surface and in the crystal packing arrangement. nih.gov In similar structures, H···H contacts often constitute the largest percentage of interactions due to the abundance of hydrogen atoms on the molecular surface. nih.gov

A representative breakdown of intermolecular contacts for a related brominated organic compound as determined by Hirshfeld surface analysis is presented in the table below. This illustrates the typical distribution of interactions that would be expected for this compound.

Interaction TypePercentage Contribution
H···H43.1%
C···H/H···C17.4%
Br···H/H···Br14.9%
C···C11.9%
O···H/H···O9.8%
Other2.9%

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. To gain a deeper understanding of the experimental spectra of this compound, theoretical simulations are employed, typically using density functional theory (DFT). The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for such calculations. nih.gov

The process begins with the optimization of the molecular geometry of this compound to find its lowest energy conformation. Following this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. It is a standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. nih.gov

A crucial aspect of the analysis is the assignment of the calculated vibrational modes to specific molecular motions. This is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular normal mode of vibration. researchgate.net

For this compound, the vibrational spectrum can be divided into several regions corresponding to different functional groups. The high-frequency region (above 3000 cm⁻¹) is typically associated with N-H and C-H stretching vibrations of the aromatic rings and the methyl group. The amide I band (primarily C=O stretching) is expected in the 1650-1700 cm⁻¹ region, while the amide II band (a mixture of N-H in-plane bending and C-N stretching) would appear around 1550 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-700 cm⁻¹.

The table below provides a representative assignment of key vibrational modes for a molecule with similar functional groups, based on DFT calculations and PED analysis. This illustrates the type of detailed assignments that would be generated for this compound.

Wavenumber (cm⁻¹)Assignment (PED Contributions)
~3300ν(N-H)
~3100-3000ν(C-H)aromatic
~2950ν(C-H)methyl
~1680ν(C=O) + δ(N-H)
~1550δ(N-H) + ν(C-N)
~1600, ~1450ν(C=C)aromatic
~1250ν(C-N)
~1100δ(C-H)in-plane
~800δ(C-H)out-of-plane
~650ν(C-Br)

(ν: stretching, δ: bending)

This combined experimental and theoretical approach allows for a comprehensive characterization of the vibrational properties of this compound, providing valuable insights into its molecular structure and bonding. nih.gov

Investigations into Molecular Interaction Mechanisms of 2 Bromo N 3 Methylphenyl Benzamide

In Silico Molecular Docking Studies with Defined Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 2-bromo-N-(3-methylphenyl)benzamide, and a protein receptor.

Prediction of Ligand-Protein Binding Modes

In a typical study, the three-dimensional structure of this compound would be docked into the binding site of a specific protein target. This process would generate various possible binding poses, illustrating the potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that could form between the ligand and the amino acid residues of the protein. The resulting models are crucial for visualizing how the compound might exert a biological effect.

Computational Scoring of Binding Affinities

Following the prediction of binding modes, a scoring function is used to estimate the binding affinity for each pose. This score is a calculated value that approximates the strength of the interaction, often expressed in units such as kcal/mol. A lower binding energy score typically indicates a more stable and favorable interaction. Without specific studies on this compound, no such computational scores can be reported.

Mechanistic Probes for Enzyme Active Site Engagement

To experimentally validate computational predictions, researchers often employ mechanistic probes. These can be chemical tools or assays designed to confirm that a compound is interacting with the active site of an enzyme as predicted. This could involve techniques such as site-directed mutagenesis of the protein, competitive binding assays with known active site inhibitors, or spectroscopic methods that detect changes upon ligand binding. For this compound, there are no published studies detailing the use of such probes.

Theoretical Frameworks for Ligand-Receptor Recognition and Specificity

The principles of molecular recognition govern the specific binding between a ligand and its receptor. These frameworks consider factors such as shape complementarity, electrostatic interactions, and the dynamic nature of both the ligand and the protein. Theoretical models help to explain why a ligand might bind to a particular receptor with high affinity and specificity over other potential targets. The application of these theoretical frameworks to this compound would require initial binding data, which is currently unavailable.

Structure-Interaction Relationship (SIR) Studies for Molecular Recognition

Structure-Interaction Relationship (SIR) studies are an extension of Structure-Activity Relationship (SAR) studies. SIR focuses on how specific structural features of a molecule contribute to its binding interactions with a target. By systematically modifying the chemical structure of a lead compound, researchers can identify the key functional groups responsible for molecular recognition. For instance, the bromine atom and the methylphenyl group on this compound would be key areas for modification in such a study to understand their roles in binding. However, no SIR studies specifically detailing the molecular recognition of this compound have been identified in the public domain.

Potential Applications in Organic Synthesis and Advanced Materials Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The bromine atom in 2-bromo-N-(3-methylphenyl)benzamide serves as a key functional handle for a multitude of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. In a process analogous to the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the bromo group of this compound could be reacted with various aryl boronic acids to generate a diverse library of N-aryl benzamide (B126) derivatives. mdpi.com This versatility allows for the construction of intricate molecular frameworks from simpler precursors.

Furthermore, the "2-bromo-N-arylbenzamide" scaffold is a known precursor for the synthesis of various heterocyclic compounds. Through intramolecular cyclization reactions, often catalyzed by transition metals like palladium or copper, it is possible to construct fused ring systems. For instance, palladium-catalyzed intramolecular C-H arylation of related 2-bromo-N-methylanilides has been shown to produce benzazetidines, which are valuable intermediates for other nitrogen-containing heterocycles. While the specific conditions would need to be optimized, it is conceivable that this compound could undergo similar transformations to yield novel heterocyclic structures.

Precursor Development for Functional Organic Compounds

The development of functional organic compounds often relies on the modification of a core molecular structure. This compound can serve as a foundational precursor for such modifications. The bromine atom can be substituted with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. This allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science.

The amide linkage itself is a key feature, as it is a common motif in many biologically active compounds. The synthesis of various benzamide derivatives has been pursued with the aim of discovering new therapeutic agents. For example, research on related benzamide derivatives has explored their potential as anticancer and anti-Alzheimer's agents. mdpi.com By using this compound as a starting material, a wide array of derivatives could be synthesized and screened for biological activity.

Exploration as a Ligand or Catalyst Component in Transition Metal Chemistry

The amide and bromo functionalities of this compound make it an interesting candidate for use as a ligand in transition metal chemistry. The oxygen and nitrogen atoms of the amide group can act as coordination sites for metal ions, while the bromo substituent can influence the electronic properties of the resulting metal complex. The development of new ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center plays a pivotal role in determining the catalyst's activity and selectivity.

Palladium catalysts, in particular, are widely used in a vast number of organic transformations. nih.gov The efficiency of these catalysts is often dictated by the nature of the ligands employed. While the direct use of this compound as a ligand has not been reported, the exploration of its coordination chemistry with palladium and other transition metals could lead to the discovery of novel catalytic systems with unique reactivity profiles. For instance, related N-aryl benzamide structures have been implicitly involved in palladium-catalyzed tandem reactions, where the in-situ formed metal complexes drive the reaction forward.

Future Research Directions and Unexplored Avenues

Development of Novel and Atom-Economical Synthetic Routes

The traditional synthesis of N-aryl benzamides often involves multi-step procedures that may not be optimal in terms of efficiency and environmental impact. Future research should prioritize the development of more sustainable and atom-economical synthetic pathways. A promising area of investigation is the direct C-H amidation of benzoic acids, which would represent a significant improvement over classical methods. nih.gov This approach, potentially catalyzed by rhodium or other transition metals, could streamline the synthesis by using the carboxylate as a transient directing group that is subsequently removed. nih.gov

Table 1: Comparison of a Classical vs. a Hypothetical Atom-Economical Synthetic Route
FeatureClassical Route (e.g., Schotten-Baumann)Hypothetical Route (e.g., Direct C-H Amidation)
Starting Materials 2-bromobenzoyl chloride, 3-methylaniline2-bromobenzoic acid, 3-methylaniline
Key Reagent/Catalyst Stoichiometric base (e.g., NaOH)Catalytic amount of a transition metal (e.g., Rhodium)
Byproducts NaCl, H₂OH₂O
Atom Economy LowerHigher
Environmental Impact Higher (due to waste generation)Lower

Advanced Spectroscopic Techniques for Mechanistic Elucidation (beyond basic identification)

While standard spectroscopic methods (NMR, IR, MS) are sufficient for structural confirmation, they often fall short in elucidating complex reaction mechanisms. Future studies should employ advanced spectroscopic techniques to gain deeper insights into the dynamics of reactions involving 2-bromo-N-(3-methylphenyl)benzamide. For example, the restricted rotation around the amide C-N bond, a well-known phenomenon, can be studied in detail using dynamic NMR (DNMR) spectroscopy at various temperatures. azom.comnanalysis.comlibretexts.org Such studies can provide quantitative data on the rotational energy barriers, which are crucial for understanding the molecule's conformational dynamics. nih.govscience.gov

Furthermore, in-situ and operando spectroscopic methods could be used to monitor catalytic reactions in real-time. This would allow for the detection of transient intermediates and the characterization of the active catalyst species in processes like Buchwald-Hartwig amination. nih.govwikipedia.org Understanding the mechanistic details of such cross-coupling reactions is essential for optimizing reaction conditions and developing more efficient catalysts. numberanalytics.comorganic-chemistry.org

Exploration of Supramolecular Assembly and Self-Organization Properties

The molecular structure of this compound contains key features that suggest a propensity for supramolecular assembly. The amide group is a classic motif for forming strong hydrogen bonds, while the bromine atom can participate in halogen bonding. jst.go.jpmdpi.comnih.gov Future research should systematically explore how these non-covalent interactions guide the self-organization of the molecule in the solid state and in solution. nih.gov

Crystal engineering studies could reveal different polymorphic forms of the compound, each with unique physical properties. acs.org The interplay between hydrogen and halogen bonding could lead to the formation of interesting and predictable supramolecular architectures, such as tapes, sheets, or more complex three-dimensional networks. jst.go.jprsc.org The ability to control these assemblies could have applications in materials science, for example, in the design of new organic materials with tailored electronic or optical properties. The self-assembly of benzamide-containing molecules has been shown to form structures like micelles and nanofibers, suggesting that this compound could be a building block for novel nanomaterials. nih.govsioc-journal.cn

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research

Table 2: Hypothetical Machine Learning Model for Predicting Reaction Yields
Input Features (Descriptors)Predicted OutputPotential Application for this compound
Substrate: Electronic and steric parameters of the aryl halideReaction Yield (%) Optimizing cross-coupling reactions where this compound is the substrate.
Amine: Nucleophilicity, pKa, steric hindrance
Catalyst: Ligand type, metal center, oxidation state
Base: Strength (pKa), solubility
Solvent: Polarity, boiling point

Unraveling Novel Reaction Pathways and Catalytic Transformations

The presence of a C-Br bond on the aromatic ring makes this compound an excellent substrate for a wide range of catalytic transformations. While palladium-catalyzed cross-coupling reactions are well-established, there is still much to explore. wikipedia.orgnumberanalytics.com For instance, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with other molecules have been shown to produce complex N-heterocycles. mdpi.comnih.gov Investigating similar reactions with this compound could lead to the discovery of novel heterocyclic scaffolds with potential biological activity.

Another exciting frontier is the use of photoredox catalysis to functionalize the C-Br bond. acs.orgnih.gov Visible-light-mediated reactions could enable transformations that are difficult to achieve with traditional thermal methods, often under much milder conditions. nih.govyoutube.comresearchgate.net This could include the introduction of new carbon-carbon or carbon-heteroatom bonds, further diversifying the chemical space accessible from this starting material. The combination of photoredox catalysis with other catalytic modes, such as transition metal catalysis, opens up even more possibilities for unprecedented transformations. researchgate.net

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural identity of 2-bromo-N-(3-methylphenyl)benzamide?

  • Answer: Structural confirmation requires a combination of 1H/13C NMR spectroscopy to resolve aromatic proton environments and substituent effects (e.g., bromine deshielding) and mass spectrometry (MS) to verify molecular weight via molecular ion peaks. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) provides precise bond lengths, angles, and torsional parameters. Software like ORTEP-3 visualizes thermal ellipsoids, while WinGX integrates refinement and validation workflows .

Q. Table 1: Key Spectral Benchmarks

TechniqueExpected Data for this compound
1H NMR δ 7.8–7.2 (aromatic H), δ 2.3 (CH3 from 3-methylphenyl)
13C NMR δ 165 (C=O), δ 120–140 (aromatic C), δ 21 (CH3)
MS (ESI+) [M+H]+ at m/z 304–306 (Br isotope pattern)

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: Synthesis typically involves amide coupling between 2-bromobenzoic acid derivatives and 3-methylaniline. Key steps include:
  • Activation of the carboxylic acid using EDCl/HOBt in DMF.
  • Nucleophilic substitution for bromine functionalization (e.g., using NBS under radical conditions).
  • Purification via column chromatography (SiO2, ethyl acetate/hexane).
    Optimization strategies include controlling reaction temperature (<60°C) to prevent decomposition and using molecular sieves to scavenge water .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields of this compound?

  • Answer: Yield optimization requires systematic screening of coupling agents, solvents, and catalysts. For example:
  • Reagent comparison: EDCl/HOBt vs. DCC/DMAP for amide bond formation.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions.
  • Catalytic additives: DMAP (4-dimethylaminopyridine) accelerates acylation.

Q. Table 2: Reaction Optimization Parameters

VariableOptimal ConditionYield Improvement
Coupling AgentEDCl/HOBt85% → 92%
SolventAnhydrous DMF70% → 88%
Temperature25°C (room temp)Minimizes hydrolysis

Kinetic studies (e.g., in situ FTIR monitoring) can track intermediate formation .

Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?

  • Answer: Discrepancies often arise from missed symmetry elements or thermal motion artifacts . Strategies include:
  • Re-refinement in SHELXL with updated displacement parameters (ADPs).
  • Validation tools: PLATON/ADDSYM checks for higher symmetry, while Mercury analyzes packing motifs.
  • Hydrogen-bonding analysis: Compare with analogous benzamides (e.g., 2-bromo-N-(5-methyl-oxazol-3-yl)benzamide) to validate intermolecular interactions .

Q. What mechanistic approaches elucidate the bioactivity of this compound in cancer models?

  • Answer:
  • Kinase inhibition assays: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ luminescence.
  • Apoptosis studies: Flow cytometry with Annexin V/PI staining quantifies cell death pathways.
  • Structural analogs (Table 3): Modifying the bromine position or methyl group alters IC50 values, as seen in derivatives like 2-bromo-N-(thiazolo[5,4-b]pyridin-2-yl)benzamide .

Q. Table 3: Structure-Activity Relationships (SAR)

DerivativeTarget Kinase (IC50)Notes
Parent compoundEGFR: 1.2 µMBaseline activity
3-Bromo analogEGFR: 0.8 µMEnhanced potency
N-(4-methylphenyl) variantEGFR: >10 µMLoss of activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.